

1-Imidazolelactic Acid: Structural Characterization and Properties[1][2]

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Compound of Interest

Compound Name: *1-Imidazolelactic acid*

CAS No.: *876-19-7*

Cat. No.: *B1219203*

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Executive Summary

This technical guide provides a comprehensive analysis of **1-Imidazolelactic acid** (IUPAC: 2-hydroxy-3-(1H-imidazol-1-yl)propanoic acid), a specific isomer of imidazolelactic acid where the lactic acid moiety is attached to the N1-nitrogen of the imidazole ring.

Critical Distinction: Researchers must distinguish this compound from its structural isomer, imidazole-4-lactic acid (a common histidine metabolite). While often conflated in high-throughput database scraping, these two compounds exhibit distinct chemical behaviors, metabolic origins, and synthesis pathways. This guide focuses strictly on the N1-substituted isomer (CAS 876-19-7) while providing comparative data to prevent experimental error.

Part 1: Chemical Identity & Disambiguation

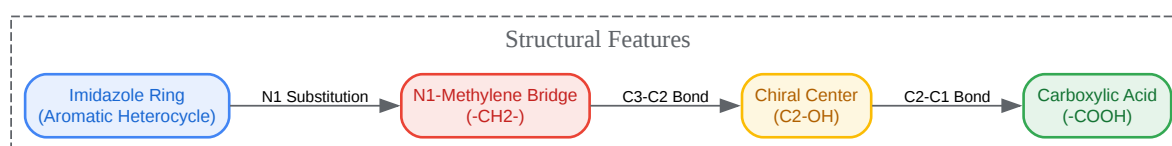
The nomenclature "imidazolelactic acid" is frequently used ambiguously in literature. In a rigorous chemical context, the position of substitution on the imidazole ring dictates the molecule's properties.

Structural Comparison: 1-ILA vs. 4-ILA

Feature	1-Imidazolelactic Acid (Target)	Imidazole-4-lactic Acid (Common Metabolite)
IUPAC Name	2-hydroxy-3-(1H-imidazol-1-yl)propanoic acid	3-(1H-imidazol-4-yl)-2-hydroxypropanoic acid
Substitution Site	N1 (Nitrogen)	C4 (Carbon)
CAS Number	876-19-7	14403-45-3 (L-isomer)
Biosynthetic Origin	Microbial fermentation (e.g., E. coli, Stingless Bee Honey)	Histidine catabolism (via Imidazolepyruvate)
Acid/Base Character	N3 is basic; N1 is substituted (non-basic)	N3 is basic; N1-H is acidic (pKa ~14)

Structural Visualization

The following diagram illustrates the specific connectivity of **1-Imidazolelactic acid**, highlighting the N-alkylation site that prevents tautomerization at the N1 position.



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Figure 1: Structural connectivity of **1-Imidazolelactic acid**.^{[1][2][3][4][5][6]} Note the N1-linkage which locks the imidazole tautomer.

Part 2: Physicochemical Properties^[8]

The N1-substitution significantly alters the physicochemical profile compared to C-substituted imidazoles. The loss of the N1-proton eliminates the amphoteric nature of the ring's NH group, leaving only the pyridine-like N3 nitrogen as a basic site.

Key Parameters Table[9]

Property	Value / Description	Source/Rationale
Molecular Formula	C ₆ H ₈ N ₂ O ₃	Stoichiometry
Molecular Weight	156.14 g/mol	Calculated
Physical State	Solid (Crystalline)	Experimental observation (honey extracts)
Solubility	High (Water), Low (Non-polar solvents)	Zwitterionic character (Carboxylate anion / Imidazolium cation)
pKa (Carboxyl)	-2.8 - 3.2	Typical for -hydroxy acids
pKa (Imidazole N3)	-6.8 - 7.0	Pyridine-like nitrogen (conjugate acid)
LogP	-1.1 to -1.7	Highly hydrophilic
UV Absorbance	~205-210 nm	Imidazole ring transition

Stability Profile

- **Thermal Stability:** Stable up to ~150°C. Decomposition typically involves decarboxylation or dehydration of the lactic acid side chain.
- **pH Stability:**
 - Acidic (pH < 2): Stable.[7] The imidazole ring is protonated (cationic).
 - Basic (pH > 10): Potential for racemization at the
-carbon (C2) due to proton abstraction, though less labile than keto-derivatives.

Part 3: Synthesis & Production

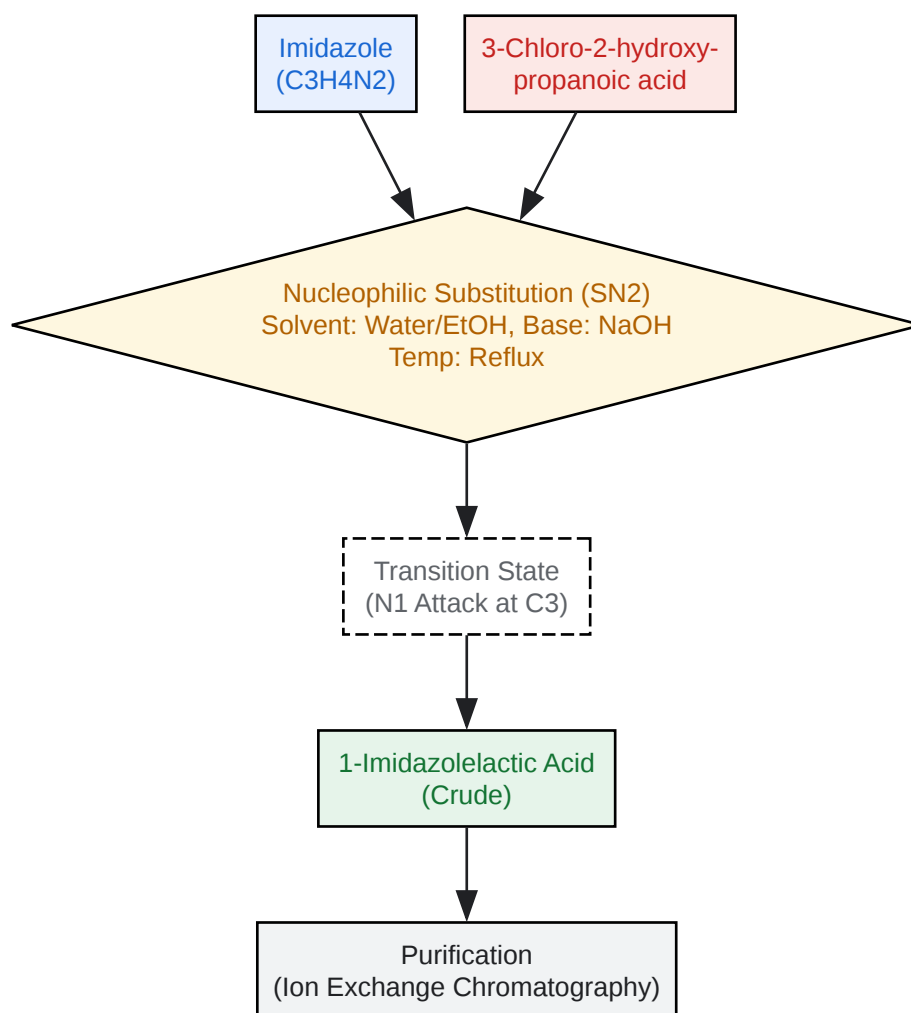
While the 4-isomer is produced enzymatically from histidine, **1-imidazolelactic acid** is typically synthesized via N-alkylation. This reaction exploits the nucleophilicity of the imidazole N1 nitrogen attacking an electrophilic precursor.

Chemical Synthesis Protocol (N-Alkylation)

Reagents:

- Imidazole (Nucleophile)[8]
- 3-Chloro-2-hydroxypropanoic acid (Electrophile) or Glycidic acid
- Base (NaOH or KOH)

Mechanism: The reaction proceeds via an S_N2 mechanism where the deprotonated imidazole (imidazolide anion) or neutral imidazole attacks the terminal carbon (C3) of the chlorolactic acid or the epoxide ring of glycidic acid.



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Figure 2: Synthetic pathway for **1-Imidazolelactic acid** via N-alkylation.

Biological Occurrence

Recent metabolomic studies have identified **1-imidazolelactic acid** as a distinct metabolite in:

- Stingless Bee Honey (Kelulut Honey): Detected via LC-MS/MS Q-TOF, serving as a potential marker for specific microbial fermentation processes within the hive [1].
- Microbial Metabolism: Produced by *Escherichia coli* (Strain K12), likely through promiscuous enzyme activity on substrates structurally related to histidine or lactate [2].

Part 4: Analytical Profiling

Differentiation of 1-ILA from 4-ILA requires precise analytical techniques. Standard UV detection is insufficient due to overlapping absorbance profiles.

Nuclear Magnetic Resonance (NMR)[5][10][11][12]

- ^1H NMR (D_2O):
 - 1-ILA (N1-substituted): The methylene protons ($-\text{CH}_2-$) attached to N1 will show a distinct chemical shift ($\sim 4.2\text{-}4.5$ ppm) due to the deshielding effect of the direct nitrogen attachment. The ring protons will appear as three distinct signals (H2, H4, H5) because the N1 substitution breaks the tautomeric equivalence.
 - 4-ILA (C4-substituted): The methylene protons are attached to a carbon (C4). The shift is typically further upfield ($\sim 3.0\text{-}3.2$ ppm).

Mass Spectrometry (LC-MS/MS)[2]

- Precursor Ion: $[\text{M}+\text{H}]^+ = 157.06$ m/z.
- Fragmentation Pattern:
 - 1-ILA: Fragmentation often yields the imidazole cation (m/z 69) directly via cleavage of the N-C bond.
 - 4-ILA: Fragmentation typically yields urocanic acid derivatives or cleavage of the carboxyl group first, preserving the C-C bond to the ring.

References

- LC-MS/MS-QTOF dataset of compounds detected in kelulut honey. Source: ResearchGate / Monash University Data. Context: Identification of **1-Imidazolelactic acid** ($\text{C}_6\text{H}_8\text{N}_2\text{O}_3$) in natural honey samples. URL:[[Link](#)]
- PubChem Compound Summary: Imidazolelactic acid (CID 459122). Source:[1] National Library of Medicine (NIH). Context: Structural data, synonyms (**1-Imidazolelactic acid**), and

metabolic links to E. coli. URL:[[Link](#)]

- mzCloud Spectral Database: Imidazolelactic acid. Source: HighChem / Thermo Fisher Scientific. Context: MS/MS fragmentation data and synonym validation for 2-Hydroxy-3-imidazol-1-ylpropanoic acid. URL:[[Link](#)]

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